molecular formula C8H9N3 B13933543 6-((Methylamino)methyl)nicotinonitrile

6-((Methylamino)methyl)nicotinonitrile

Cat. No.: B13933543
M. Wt: 147.18 g/mol
InChI Key: LCHXYMGAVMKCLZ-UHFFFAOYSA-N
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Description

6-((Methylamino)methyl)nicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of nicotinonitrile, characterized by the presence of a methylamino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with methylamine under controlled conditions. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro compounds followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive N-methylation processes, utilizing catalytic systems and methylating agents such as methyl halides, methanol, or dimethyl carbonate. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((Methylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-((Methylamino)methyl)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((Methylamino)methyl)nicotinonitrile involves its interaction with molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Methylamino)methyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-(methylaminomethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-10-6-8-3-2-7(4-9)5-11-8/h2-3,5,10H,6H2,1H3

InChI Key

LCHXYMGAVMKCLZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C#N

Origin of Product

United States

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